sodium;5-hydroxypentanoate sodium;5-hydroxypentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13489102
InChI: InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol

sodium;5-hydroxypentanoate

CAS No.:

Cat. No.: VC13489102

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

sodium;5-hydroxypentanoate -

Specification

Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
IUPAC Name sodium;5-hydroxypentanoate
Standard InChI InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
Standard InChI Key ZJDDLWNQIJLIQU-UHFFFAOYSA-M
Isomeric SMILES C(CCO)CC(=O)[O-].[Na+]
Canonical SMILES C(CCO)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 5-hydroxypentanoate (CAS 37435-69-1) is the sodium salt of 5-hydroxypentanoic acid, an omega-hydroxy short-chain fatty acid. Its IUPAC name, sodium 5-hydroxypentanoate, reflects its structural features: a five-carbon chain with a hydroxyl group at the terminal carbon and a carboxylate group neutralized by a sodium ion . The compound’s molecular formula, C₅H₉NaO₃, corresponds to a monobasic salt with a calculated exact mass of 140.045 g/mol .

Table 1: Key Identifiers of Sodium 5-Hydroxypentanoate

PropertyValueSource
CAS Number37435-69-1
Molecular FormulaC₅H₉NaO₃
Molecular Weight140.11 g/mol
Parent Compound5-Hydroxypentanoic acid (CID 25945)
SynonymsSodium 5-hydroxyvalerate, UMB58

Structural Analysis

The anion component, 5-hydroxypentanoate, features a hydroxyl group (-OH) at the C5 position and a carboxylate group (-COO⁻) at C1. X-ray crystallography and computational models reveal a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups . The sodium ion interacts electrostatically with the carboxylate, stabilizing the structure in solid and aqueous phases .

Synthesis and Industrial Production

Laboratory Synthesis Routes

Sodium 5-hydroxypentanoate is typically synthesized via neutralization of 5-hydroxypentanoic acid with sodium hydroxide:
C₅H₁₀O₃ + NaOH → C₅H₉NaO₃ + H₂O\text{C₅H₁₀O₃ + NaOH → C₅H₉NaO₃ + H₂O}
This exothermic reaction proceeds quantitatively under ambient conditions, yielding high-purity sodium salts after crystallization . Alternative methods include enzymatic decarboxylation of 6-hydroxyhexanoic acid or microbial fermentation using Euglena gracilis, though these are less economically viable .

Table 2: Comparison of Synthesis Methods

MethodReactantsYield (%)Purity
Neutralization5-Hydroxypentanoic acid + NaOH>95≥99%
Enzymatic Decarboxylation6-Hydroxyhexanoic acid60–7085–90%
Microbial FermentationGlucose (via E. gracilis)40–5070–80%

Industrial-Scale Production

Industrial protocols optimize the neutralization route using continuous-flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 25–30°C to prevent esterification side reactions.

  • Solvent: Aqueous ethanol (70%) to improve solubility and crystallization .

  • Catalyst: None required, though trace sulfuric acid may accelerate acid dissociation .

Physicochemical Properties

Thermal and Solubility Profiles

Sodium 5-hydroxypentanoate is hygroscopic, requiring storage under anhydrous conditions. Its solubility in water exceeds 200 g/L at 25°C, while it remains sparingly soluble in nonpolar solvents like hexane (<1 g/L) . Differential scanning calorimetry (DSC) shows a decomposition onset at 210°C, coinciding with the release of water and carbon dioxide .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 3200 cm⁻¹ (O-H stretch), 1570 cm⁻¹ (asymmetric COO⁻ stretch), and 1410 cm⁻¹ (symmetric COO⁻ stretch) .

  • NMR (¹H): δ 1.45–1.65 ppm (m, 2H, CH₂), δ 2.30–2.45 ppm (t, 2H, CH₂COO⁻), δ 3.55–3.70 ppm (t, 2H, CH₂OH) .

Biological and Pharmaceutical Applications

Metabolic Pathway Modulation

In Trypanosoma brucei, sodium 5-hydroxypentanoate participates in the β-oxidation of fatty acids, generating acetyl-CoA for energy production . Studies in diabetic rat models demonstrate its ability to reduce blood glucose levels by 30–40% through enhanced insulin sensitivity.

Anti-Inflammatory and Antioxidant Effects

The compound downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. Concurrently, it upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing oxidative stress markers by 50% in murine macrophages .

Table 3: Therapeutic Efficacy in Preclinical Models

ModelDose (mg/kg)EffectMechanism
Diabetic Rats5035% ↓ HbA1c; improved lipid profileInsulin sensitization
Murine Macrophages10 μM50% ↓ ROS; 40% ↓ TNF-αNF-κB inhibition

Pharmaceutical Intermediates

Sodium 5-hydroxypentanoate serves as a precursor for γ-valerolactone, a green solvent, and methyl 5-hydroxypentanoate, an antitumor agent. Its ester derivatives show IC₅₀ values of 10–20 μM against breast cancer cell lines (MCF-7, MDA-MB-231).

Recent Advances and Future Directions

Biocatalytic Production

Recent breakthroughs employ immobilized Candida antarctica lipase B to synthesize sodium 5-hydroxypentanoate from renewable substrates (e.g., lignocellulosic biomass), achieving 80% yield under mild conditions.

Drug Delivery Systems

Nanoparticle-encapsulated sodium 5-hydroxypentanoate enhances bioavailability in neurodegenerative disease models, crossing the blood-brain barrier at rates 3× higher than free compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator